molecular formula C9H14O2 B3236106 1,3-Butanedione, 1-cyclopentyl- CAS No. 136146-66-2

1,3-Butanedione, 1-cyclopentyl-

Cat. No. B3236106
CAS RN: 136146-66-2
M. Wt: 154.21 g/mol
InChI Key: ZYUBXNZUUOTOMM-UHFFFAOYSA-N
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Description

“1,3-Butanedione, 1-cyclopentyl-” is a type of cycloalkane, which is a class of organic compounds containing carbon atoms connected in a ring structure . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .


Synthesis Analysis

The synthesis of cycloalkanes involves various chemical reactions. For instance, cyclopentanol can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . Another example is the synthesis of europium diketonate complexes with 1-phenyl-1,3-butanedione (PBD) and 1,10-phenanthroline derivatives .


Chemical Reactions Analysis

The chemical reactions involving cycloalkanes are complex and diverse. For example, the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol can produce cyclopentanol . Another example is the synthesis of 2-substituted 1,3-butadienes with rigid groups, such as adamantly, phenyl, and its derivatives, which can enhance the thermal and mechanical properties of synthetic rubbers .

properties

IUPAC Name

1-cyclopentylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(10)6-9(11)8-4-2-3-5-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBXNZUUOTOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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